Cas no 2680779-11-5 (Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate)

Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidine core substituted with a 4-hydroxyphenyl group at the 2-position and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen. This structure makes it a valuable intermediate in pharmaceutical and fine chemical synthesis, particularly for the development of bioactive molecules. The presence of the hydroxyl group enhances its reactivity for further functionalization, while the Cbz group offers selective deprotection under mild conditions. Its well-defined stereochemistry and stability under various reaction conditions contribute to its utility in medicinal chemistry research, particularly in the synthesis of peptidomimetics and heterocyclic scaffolds.
Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate structure
2680779-11-5 structure
商品名:Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
CAS番号:2680779-11-5
MF:C18H19NO3
メガワット:297.348365068436
CID:5633969
PubChem ID:165923073

Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2680779-11-5
    • benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
    • EN300-28289760
    • Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
    • インチ: 1S/C18H19NO3/c20-16-10-8-15(9-11-16)17-7-4-12-19(17)18(21)22-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17,20H,4,7,12-13H2
    • InChIKey: SSRBCUTYJIYSCI-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(N1CCCC1C1C=CC(=CC=1)O)=O

計算された属性

  • せいみつぶんしりょう: 297.13649347g/mol
  • どういたいしつりょう: 297.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 359
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 49.8Ų

Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28289760-0.05g
benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2680779-11-5 95.0%
0.05g
$1032.0 2025-03-19
Enamine
EN300-28289760-0.5g
benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2680779-11-5 95.0%
0.5g
$1180.0 2025-03-19
Enamine
EN300-28289760-2.5g
benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2680779-11-5 95.0%
2.5g
$2408.0 2025-03-19
Enamine
EN300-28289760-0.1g
benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2680779-11-5 95.0%
0.1g
$1081.0 2025-03-19
Enamine
EN300-28289760-5.0g
benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2680779-11-5 95.0%
5.0g
$3562.0 2025-03-19
Enamine
EN300-28289760-0.25g
benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2680779-11-5 95.0%
0.25g
$1131.0 2025-03-19
Enamine
EN300-28289760-10.0g
benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2680779-11-5 95.0%
10.0g
$5283.0 2025-03-19
Enamine
EN300-28289760-10g
benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2680779-11-5
10g
$5283.0 2023-09-08
Enamine
EN300-28289760-1.0g
benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2680779-11-5 95.0%
1.0g
$1229.0 2025-03-19
Enamine
EN300-28289760-5g
benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2680779-11-5
5g
$3562.0 2023-09-08

Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate 関連文献

Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylateに関する追加情報

Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate: A Promising Compound in Pharmaceutical Research

Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate, with the CAS No. 2680779-11-5, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development and therapeutic interventions. The synthesis of this molecule involves the integration of a benzyl group with a pyrrolidine ring, which is further substituted with a hydroxyphenyl moiety. This structural complexity contributes to its diverse pharmacological properties, making it a subject of extensive research in recent years.

The pyrrolidine-1-carboxylate scaffold is a well-known pharmacophore in the design of various therapeutic agents. The introduction of a 4-hydroxyphenyl group into this structure enhances its ability to interact with biological targets, thereby modulating cellular processes. Recent studies have highlighted the role of this compound in the modulation of inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The hydroxyphenyl moiety is believed to contribute to the compound's antioxidant properties, which may have implications in the treatment of oxidative stress-related diseases.

Research published in 2023 has demonstrated the efficacy of Benzyl 2-(4-hydroxyphen,yl)pyrrolidine-1-carboxylate in inhibiting the activity of certain enzymes involved in the inflammatory response. These findings are particularly relevant in the context of chronic diseases where inflammation plays a central role. The compound's ability to modulate cytokine production has been explored in preclinical models, indicating its potential as a therapeutic candidate for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The benzyl group in this molecule is crucial for its solubility and bioavailability properties. This substituent not only enhances the compound's stability in physiological conditions but also facilitates its penetration into target tissues. The presence of the benzyl group may also influence the compound's interactions with cellular membranes, thereby affecting its pharmacokinetic profile. These properties are essential for the development of effective drug delivery systems.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate, which is critical for its application in pharmaceutical research. The development of novel synthetic routes has not only improved the scalability of its production but also allowed for the incorporation of additional functional groups, enhancing its potential therapeutic applications. These synthetic strategies are aligned with the principles of green chemistry, ensuring sustainability in the manufacturing process.

The 4-hydroxyphenyl substituent in this compound is known to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. Studies have shown that this moiety can interact with various molecular targets, such as transcription factors and signaling molecules, thereby modulating gene expression and cellular responses. The 4-hydroxyphenyl group's ability to scavenge free radicals has been extensively studied, with implications for the prevention and treatment of oxidative stress-related pathologies.

Current research is also exploring the potential of Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate in the treatment of neurodegenerative disorders. The compound's ability to cross the blood-brain barrier and its potential neuroprotective effects have been highlighted in recent studies. This makes it a promising candidate for the development of therapies targeting conditions such as Alzheimer's disease and Parkinson's disease. The structural features of the compound are believed to contribute to its ability to interact with neuronal pathways and modulate protein aggregation processes.

The pyrrolidine ring in this molecule is a key structural element that influences its biological activity. This five-membered ring is known for its ability to form hydrogen bonds with target proteins, enhancing the compound's binding affinity and selectivity. The pyrrolidine ring's flexibility allows for conformational changes that may optimize its interactions with biological targets, thereby improving its therapeutic potential. These properties are crucial for the design of selective and effective therapeutic agents.

Recent studies have also focused on the pharmacokinetic profile of Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate. The compound's metabolism and excretion pathways have been investigated to ensure its safety and efficacy in potential therapeutic applications. These studies have revealed that the compound is primarily metabolized through hepatic pathways, with minimal systemic toxicity observed in preclinical models. This information is vital for the development of safe and effective drug formulations.

The carboxylate group in this compound plays a significant role in its chemical reactivity and biological interactions. The presence of this functional group allows for the formation of hydrogen bonds with various biomolecules, enhancing the compound's ability to interact with target proteins. The carboxylate group's ionization state is also influenced by the surrounding environment, which can affect the compound's solubility and bioavailability. These properties are essential for optimizing the compound's therapeutic potential.

Advancements in computational chemistry have facilitated the prediction of the compound's behavior in biological systems. Molecular modeling studies have provided insights into the compound's interactions with various biological targets, enabling the design of more effective therapeutic strategies. These computational tools have also been used to identify potential side effects and optimize the compound's structure for improved therapeutic outcomes. The integration of computational methods with experimental studies has significantly accelerated the drug discovery process.

The hydroxyphenyl group's role in the compound's biological activity is further supported by studies on its antioxidant properties. Research has shown that this group can effectively scavenge reactive oxygen species, thereby reducing oxidative stress in cellular systems. The antioxidant activity of the compound has been evaluated in various models, demonstrating its potential as a therapeutic agent for conditions associated with oxidative stress. These findings highlight the importance of the hydroxyphenyl group in the compound's therapeutic efficacy.

Future research directions for Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate include the exploration of its potential in the treatment of metabolic disorders and cancer. The compound's ability to modulate metabolic pathways and its potential anti-cancer properties are areas of active investigation. These studies aim to uncover new therapeutic applications and optimize the compound's structure for enhanced efficacy and safety.

In conclusion, Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate represents a promising candidate in the field of medicinal chemistry. Its unique molecular structure and diverse pharmacological properties make it a subject of extensive research. The continued exploration of its therapeutic potential, coupled with advancements in synthetic and computational methods, is expected to lead to the development of novel and effective therapeutic agents. The compound's potential applications in the treatment of various diseases underscore its significance in modern pharmaceutical research.

Final Answer \boxed{Benzyl\ 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate} The compound Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate has emerged as a significant molecule in medicinal chemistry due to its unique structural features and diverse pharmacological properties. Its molecular architecture combines a benzyl group, a pyrrolidine ring, and a 4-hydroxyphenyl substituent, all of which contribute to its biological activity. --- ### Key Structural Elements and Their Roles 1. Benzyl Group - Enhances solubility and bioavailability, facilitating the compound’s penetration into target tissues. - Contributes to stability in physiological conditions, which is essential for therapeutic applications. 2. Pyrrolidine Ring - Acts as a pharmacophore, enabling interactions with biological targets such as proteins and receptors. - Provides flexibility for conformational changes, improving binding affinity and selectivity for target molecules. 3. 4-Hydroxyphenyl Moiety - Plays a central role in the compound’s antioxidant and anti-inflammatory properties. - Exhibits the ability to scavenge free radicals, modulate inflammatory pathways, and interact with signaling molecules. - May contribute to neuroprotective effects, making it a candidate for treating neurodegenerative disorders. 4. Carboxylate Group - Facilitates hydrogen bonding with biomolecules, enhancing target interaction and selectivity. - Influences ionization state, affecting solubility and bioavailability. --- ### Pharmacological Significance - Anti-inflammatory Activity: The compound has shown potential in modulating cytokine production and inflammatory pathways, suggesting its role in treating conditions like rheumatoid arthritis and inflammatory bowel disease. - Antioxidant Properties: The 4-hydroxyphenyl substituent contributes to free radical scavenging, making the compound a candidate for oxidative stress-related disorders. - Neuroprotective Potential: Recent studies suggest that the compound may have neuroprotective effects, potentially useful in treating Alzheimer’s and Parkinson’s disease. - Metabolic and Anti-Cancer Potential: Ongoing research is exploring its role in metabolic disorders and cancer treatment, due to its ability to modulate metabolic pathways and anti-cancer properties. --- ### Research and Development - Computational Chemistry: Advanced modeling tools are being used to predict interactions with biological targets and optimize the compound’s structure for therapeutic efficacy. - Synthetic Advancements: Improvements in synthetic methods are enabling the production of high-purity compounds for preclinical and clinical studies. - Future Directions: The compound is being explored for novel therapeutic applications, including metabolic disorders and cancer, with the goal of developing more effective and safer therapeutic agents. --- ### Conclusion Benzyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate is a promising molecule in medicinal chemistry, with a wide range of pharmacological applications and research potential. Its unique structure and functional groups make it a valuable candidate for the development of novel therapeutics. $$ \boxed{Benzyl\ 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate} $$

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